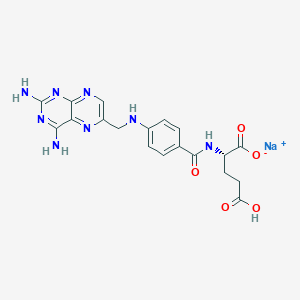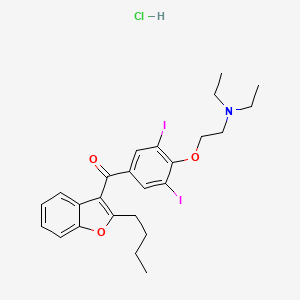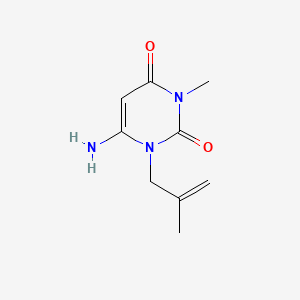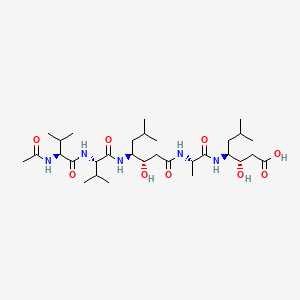
Acetylpepstatin
Vue d'ensemble
Description
Acetylpepstatin is an aspartyl protease inhibitor that acts as an effective inhibitor of HIV-1 proteinase (Ki = 20 nM at pH 4.7) and HIV-2 proteinase (Ki = 5 nM at pH 4.7) .
Molecular Structure Analysis
The molecular structure of Acetylpepstatin has been determined by x-ray diffraction analysis . The empirical formula of Acetylpepstatin is C31H57N5O9 .Applications De Recherche Scientifique
HIV Research
- Application Summary: Acetylpepstatin has been reported to be an effective inhibitor of HIV-1 and HIV-2 proteinase . This makes it a valuable tool in the study of these viruses and the development of potential treatments.
- Methods of Application: While the exact experimental procedures can vary, the general approach involves using Acetylpepstatin in in vitro assays to study its inhibitory effects on HIV proteinase. The concentration of Acetylpepstatin used can vary, but it has been reported to have a Ki (inhibition constant) of 20 nM at pH 4.7 for HIV-1 proteinase and 5 nM at pH 4.7 for HIV-2 proteinase .
- Results/Outcomes: The use of Acetylpepstatin in these studies can help researchers understand the mechanisms of HIV proteinase and identify potential targets for antiviral drugs. The reported Ki values provide a quantitative measure of Acetylpepstatin’s inhibitory effects .
Osteoclast Differentiation
- Application Summary: Acetylpepstatin has been reported to suppress receptor activator of NF-κB ligand (RANKL)–induced osteoclast differentiation . This makes it a valuable tool in the study of osteoclast differentiation and the development of potential treatments for bone diseases.
- Methods of Application: The general approach involves using Acetylpepstatin in in vitro assays to study its inhibitory effects on osteoclast differentiation. The concentration of Acetylpepstatin used can vary, but it has been reported to suppress the formation of multinuclear osteoclasts dose-dependently .
- Results/Outcomes: The use of Acetylpepstatin in these studies can help researchers understand the mechanisms of osteoclast differentiation and identify potential targets for the treatment of bone diseases. The reported dose-dependent suppression provides a quantitative measure of Acetylpepstatin’s inhibitory effects .
Inhibition of Acid Proteases
- Application Summary: Acetylpepstatin is well known to be an inhibitor of aspartic proteases such as pepsin, cathepsins D and E . This makes it a valuable tool in the study of these enzymes and the development of potential treatments for diseases where these enzymes play a role.
- Methods of Application: The general approach involves using Acetylpepstatin in in vitro assays to study its inhibitory effects on these enzymes. The concentration of Acetylpepstatin used can vary, but it has been reported to inhibit nearly all acid proteases with high potency .
- Results/Outcomes: The use of Acetylpepstatin in these studies can help researchers understand the mechanisms of these enzymes and identify potential targets for drug development. The reported high potency provides a quantitative measure of Acetylpepstatin’s inhibitory effects .
Propriétés
IUPAC Name |
(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N5O9/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42)/t19-,21-,22-,23-,24-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYBEGDEGRCZNF-LBTYKNIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182781 | |
| Record name | Ac-Val-Val-Sta-Ala-Sta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylpepstatin | |
CAS RN |
28575-34-0 | |
| Record name | Ac-Val-Val-Sta-Ala-Sta | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



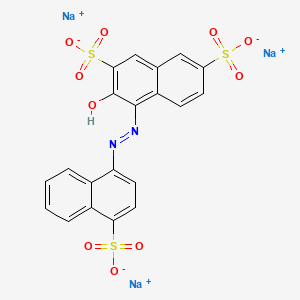
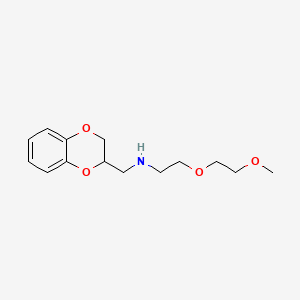
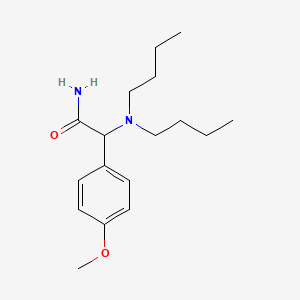
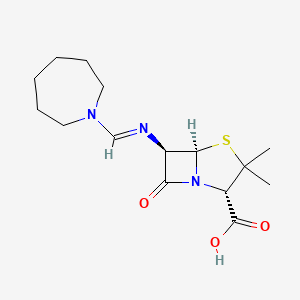
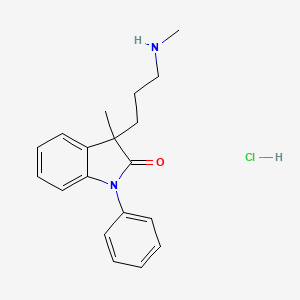
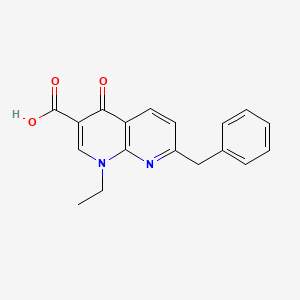

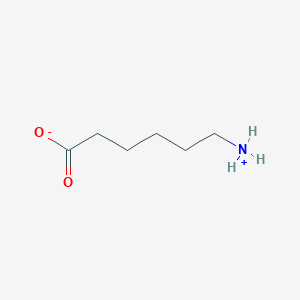
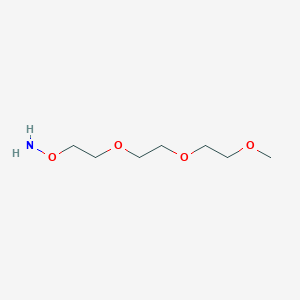
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)
